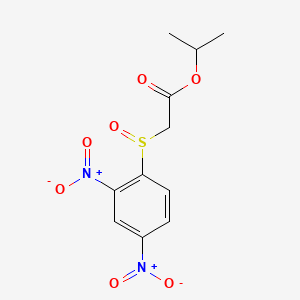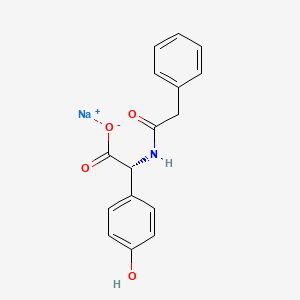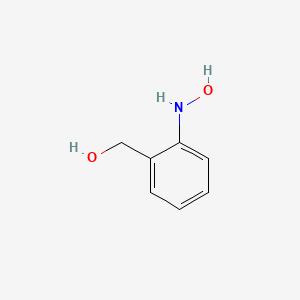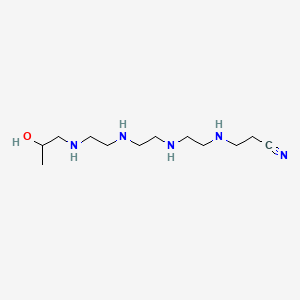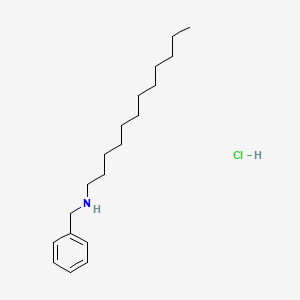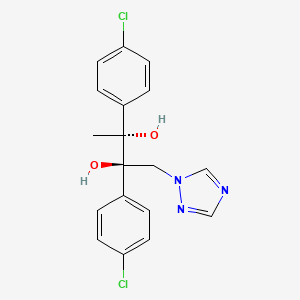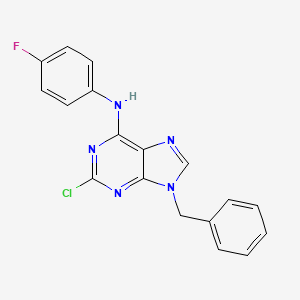
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc: is a coordination compound that features zinc as the central metal atom coordinated with two different ligands: 3-methylbenzoate and octadec-9-enoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc typically involves the reaction of zinc salts with the respective carboxylic acids. For instance, zinc acetate can be reacted with 3-methylbenzoic acid and octadec-9-enoic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoate ligand, which contains a double bond susceptible to oxidative cleavage.
Reduction: Reduction reactions may target the zinc center or the carboxylate ligands, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzoate or octadec-9-enoate ligands are replaced by other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the octadec-9-enoate ligand.
Reduction: Reduced zinc complexes or altered carboxylate ligands.
Substitution: New zinc coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and esterification processes.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The zinc center can impart antimicrobial properties, making the compound useful in medical applications.
Drug Delivery: The compound’s ability to coordinate with different ligands can be exploited in designing drug delivery systems.
Industry:
Coatings and Paints: The compound can be used in formulations for coatings and paints, providing durability and resistance to environmental factors.
Plastics and Polymers: It is used as an additive in the production of plastics and polymers to enhance their properties.
Mecanismo De Acción
The mechanism by which (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc exerts its effects is primarily through its coordination chemistry. The zinc center can interact with various molecular targets, including enzymes and cellular components, altering their activity. The carboxylate ligands can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Comparación Con Compuestos Similares
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)copper
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)nickel
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)cobalt
Comparison:
- Uniqueness: The zinc compound is unique due to the specific properties imparted by the zinc center, such as its antimicrobial activity and catalytic potential.
- Differences: While similar compounds with copper, nickel, or cobalt centers may exhibit comparable coordination chemistry, their reactivity and applications can differ significantly due to the distinct properties of the metal centers.
Propiedades
Número CAS |
85702-50-7 |
|---|---|
Fórmula molecular |
C26H42O4Zn |
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
3-methylbenzoic acid;(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/C18H34O2.C8H8O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/b10-9-;; |
Clave InChI |
MWNXAZUWESKNDY-XXAVUKJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


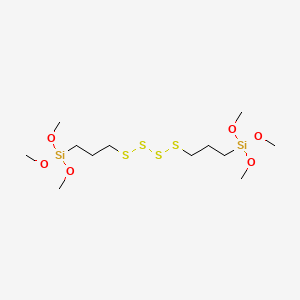
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

